N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
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Overview
Description
N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenyl group, a pyrazole ring, and a piperidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Fluorenyl Intermediate: : Starting with fluorene, the compound undergoes bromination to form 2-bromofluorene. This intermediate is then subjected to a Grignard reaction with magnesium and an appropriate alkyl halide to introduce the desired substituent at the 2-position.
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Synthesis of the Pyrazole Ring: : The pyrazole ring is synthesized separately through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by methylation and methoxylation to introduce the 3-methoxy-1-methyl substituents.
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Coupling with Piperidine: : The fluorenyl and pyrazole intermediates are then coupled with a piperidine derivative through an amide bond formation. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the fluorenyl and pyrazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring. Halogenation followed by substitution with nucleophiles such as amines or thiols is common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) followed by nucleophiles.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme functions and receptor-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers and coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the pyrazole and piperidine rings can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)-1-(3-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide: Lacks the methoxy group, which may affect its binding affinity and specificity.
N-(9H-fluoren-2-yl)-1-(3-methoxy-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide: Lacks the methyl group, potentially altering its pharmacokinetic properties.
N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide: Substitution at the 4-position of piperidine, which may influence its reactivity and biological activity.
Uniqueness
N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyrazole ring, along with the fluorenyl and piperidine moieties, provides a unique scaffold for interaction with various molecular targets.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-28-15-22(24(27-28)32-2)25(31)29-11-5-7-17(14-29)23(30)26-19-9-10-21-18(13-19)12-16-6-3-4-8-20(16)21/h3-4,6,8-10,13,15,17H,5,7,11-12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFBDZKTBZQJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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